Stemofuran F

CAS No.:

Cat. No.: VC1855924

Molecular Formula: C18H18O4

Molecular Weight: 298.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H18O4 |

|---|---|

| Molecular Weight | 298.3 g/mol |

| IUPAC Name | 2-(3-hydroxy-5-methoxy-2,4,6-trimethylphenyl)-1-benzofuran-4-ol |

| Standard InChI | InChI=1S/C18H18O4/c1-9-16(10(2)18(21-4)11(3)17(9)20)15-8-12-13(19)6-5-7-14(12)22-15/h5-8,19-20H,1-4H3 |

| Standard InChI Key | ZPJYSEUYTCMNRN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C(=C1O)C)OC)C)C2=CC3=C(C=CC=C3O2)O |

Introduction

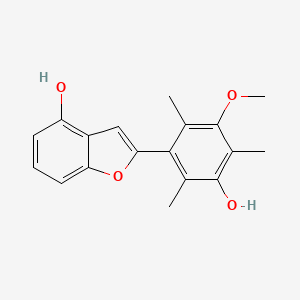

Chemical Structure and Properties

Stemofuran F (C₁₈H₁₈O₄) has a molecular weight of 298.3 g/mol and is chemically identified as 2-(3-hydroxy-5-methoxy-2,4,6-trimethylphenyl)-1-benzofuran-4-ol . The compound features a benzofuran core with a hydroxyl group at position 4, connected to a highly substituted phenyl ring containing hydroxyl, methoxy, and three methyl groups.

Table 1: Physical and Chemical Properties of Stemofuran F

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O₄ |

| Molecular Weight | 298.3 g/mol |

| IUPAC Name | 2-(3-hydroxy-5-methoxy-2,4,6-trimethylphenyl)-1-benzofuran-4-ol |

| Chemical Classification | Benzofuran, Stilbenoid |

| Role | Metabolite |

The structure of Stemofuran F is characterized by its benzofuran skeleton with specific substitution patterns that contribute to its biological activities. The presence of hydroxyl groups at specific positions is particularly significant for its potential antioxidant properties .

Natural Sources and Isolation

Stemofuran F has been conclusively identified in two Stemona species:

-

Stemona aphylla - Isolated from root extracts alongside stemofoline (1), (2'S)-hydroxystemofoline (2), stemofuran E (4), stemofuran J (6), and stilbostemin F (7) .

-

Stemona curtisii - Identified as one of the non-alkaloid components from root extracts, together with stemofurans J and K, dihydro-γ-tocopherol, and stigmasterol .

The isolation of Stemofuran F typically involves extraction of plant roots with organic solvents (commonly methanol) followed by various chromatographic techniques. The structure elucidation relies primarily on spectroscopic data interpretation, including NMR spectroscopy and mass spectrometry .

Table 2: Stemona Species Containing Stemofuran F

Biological Activities

Acetylcholinesterase Inhibitory Activity

Acetylcholinesterase (AChE) inhibitors are important therapeutically for conditions like Alzheimer's disease and as potential insecticides. Stemofuran F has been evaluated for AChE inhibitory activity but showed limited effectiveness. Studies indicate that Stemofuran F and other stemofuran compounds are 10-20 times less active as acetylcholinesterase inhibitors compared to the pyrrolo[1,2-a]azepine Stemona alkaloids such as stemofoline and 1',2'-didehydrostemofoline .

Table 3: Comparison of Biological Activities of Stemofuran F and Related Compounds

Structure-Activity Relationships

Structure-activity relationship studies of 2-phenylbenzofuran derivatives, including stemofurans, have provided valuable insights into the factors influencing their biological activities:

Table 4: Structure-Activity Relationships in Stemofurans

Computational studies have shown that the conformational energy landscapes of stemofurans are influenced by the dihedral angle θ2 (C3–C2–C1′–C2′) between the benzofuran nucleus and the phenyl ring. For some phenylbenzofuran derivatives, the local minimum conformers located at ±180° were destabilized by 0.52–0.69 kcal mol⁻¹ with respect to the global minimum ones (at 0°) .

Synthetic Approaches

While the search results don't provide specific information about the synthesis of Stemofuran F itself, related stemofurans have been synthesized using various methods:

-

Organomanganese arene chemistry has been utilized for the synthesis of stemofurans C, L, and T .

-

Cyclization of bromonitromethane with oxodienes has been employed for the synthesis of polysubstituted furans .

These synthetic approaches could potentially be adapted for the preparation of Stemofuran F, allowing for further study of its properties and the development of structural analogs with enhanced biological activities.

Comparative Analysis with Other Stemofurans

Several stemofurans have been isolated from Stemona species, with varying structural features and biological activities. Stemofuran F shares structural similarities with other members of this class but differs in specific substitution patterns.

Table 5: Comparison of Different Stemofurans

Computational studies suggest that stemofuran U might be a promising lead compound in antioxidant drug development due to the presence of a 4′-OH moiety, which appears to enhance antioxidant capacity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume